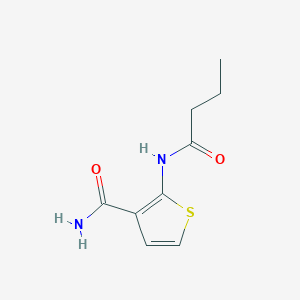

2-(Butanoylamino)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Butanoylamino)thiophene-3-carboxamide” is a chemical compound . It is related to 3-Aminothiophene-2-carboxamide, which has an empirical formula of C5H6N2OS and a molecular weight of 142.18 .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives has been studied in the context of antitumor activity . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene-2-carboxamide derivatives have been explored in the context of their antimicrobial activity . The activity of these compounds against various bacteria was found to depend on the substituents at the aryl group .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

2-(Butanoylamino)thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis methods and potential as antibiotics. For example, Ahmed (2007) details the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, highlighting their potential as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Catalytic Systems and Regioselective Reactions

The compound's use in catalytic systems is another area of interest. Padmavathi et al. (2015) explored the Pd(OAc)2/AgOAc catalytic system for the regioselective C–H activation and C–C bond formation at the C-3 position of thiophene-2-carboxamides (Padmavathi et al., 2015). Similarly, Larbi et al. (2012) focused on the palladium-catalyzed direct arylation of thiophenes containing secondary carboxamides, emphasizing the importance of reaction conditions in controlling regioselectivity (Larbi et al., 2012).

Structural and Physicochemical Characterization

Structural and physicochemical studies of compounds related to this compound have been conducted, as in the work by Aktan et al. (2017), which involved characterizing carboxamides and their Cu(II), Zn(II) complexes with antibacterial activities (Aktan et al., 2017).

Antimicrobial and Antinociceptive Activities

Research by Sumrra et al. (2016) into compounds derived from thiophene-2-carboxamide demonstrated antimicrobial activity, highlighting the potential of metal(II) complexes in enhancing this property (Sumrra et al., 2016). Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity (Shipilovskikh et al., 2020).

Solvent Effects and Fluorescence Studies

Patil et al. (2011) investigated the solvent effect on absorption and fluorescence spectra of biologically active carboxamides, providing insights into their photophysical properties (Patil et al., 2011).

Mécanisme D'action

Target of Action

It’s worth noting that thiophene derivatives have been extensively studied for their potential biological activities .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

The future directions for the study of “2-(Butanoylamino)thiophene-3-carboxamide” and related compounds could involve further exploration of their antitumor and antimicrobial activities . The development of more potent pharmaceutical agents based on these compounds could be a promising area of research .

Propriétés

IUPAC Name |

2-(butanoylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-3-7(12)11-9-6(8(10)13)4-5-14-9/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUOJZBSCYPNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CS1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2771844.png)

![3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2771845.png)

![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2771846.png)

![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)